2-(3-aminophenyl)-N-cyclopentylacetamide
Description
2-(3-Aminophenyl)-N-cyclopentylacetamide is a substituted acetamide derivative featuring a 3-aminophenyl group attached to an acetamide backbone and an N-cyclopentyl substituent. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the cyclopentyl group and hydrogen-bonding capacity via the primary amine.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(3-aminophenyl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C13H18N2O/c14-11-5-3-4-10(8-11)9-13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9,14H2,(H,15,16) |
InChI Key |
HFFJNLWAMRUJME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminophenyl)-N-cyclopentylacetamide typically involves the reaction of 3-aminophenylacetic acid with cyclopentylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of 2-(3-aminophenyl)-N-cyclopentylacetamide may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production times.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminophenyl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-(3-aminophenyl)-N-cyclopentylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
Structural and Functional Insights
Lipophilicity and Bioavailability: The N-cyclopentyl group in 2-(3-aminophenyl)-N-cyclopentylacetamide increases lipophilicity compared to analogs like N-(3-amino-4-methoxyphenyl)acetamide (), which has a polar methoxy group. This property may enhance blood-brain barrier penetration but reduce aqueous solubility . In contrast, sulfonyl-containing analogs (e.g., ) exhibit improved solubility due to the sulfonyl group’s polarity, making them more suitable for aqueous formulations .
Hydrogen Bonding and Crystal Packing: The 3-aminophenyl group enables intermolecular hydrogen bonding, similar to N-(3-aminophenyl)acetamide ().
Electron Effects and Reactivity: Electron-withdrawing groups (e.g., nitro in , cyano in ) decrease electron density on the amide nitrogen, affecting reactivity in nucleophilic substitutions. The 3-aminophenyl group in the target compound, being electron-donating, may enhance stability in acidic conditions .
Pharmacological Potential: Compounds with aromatic heterocycles (e.g., triazolyl in ) show kinase inhibitory activity, suggesting that 2-(3-aminophenyl)-N-cyclopentylacetamide could serve as a scaffold for kinase-targeted drug design . Thioacetohydrazides () demonstrate metal-chelating properties, a feature absent in the target compound but relevant for comparative toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
